N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
CAS No.: 898432-71-8
Cat. No.: VC7307996
Molecular Formula: C26H24N2O3
Molecular Weight: 412.489
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898432-71-8 |
|---|---|
| Molecular Formula | C26H24N2O3 |
| Molecular Weight | 412.489 |
| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
| Standard InChI | InChI=1S/C26H24N2O3/c29-26(18-31-22-12-11-19-6-1-2-8-21(19)16-22)27-17-24(25-10-5-15-30-25)28-14-13-20-7-3-4-9-23(20)28/h1-12,15-16,24H,13-14,17-18H2,(H,27,29) |
| Standard InChI Key | CKBLDXVNBVQVQR-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CO5 |
Introduction
Chemical Structure and Molecular Design
The compound’s structure features a central acetamide backbone substituted with a naphthalen-2-yloxy group at the carbonyl-adjacent carbon and a branched ethyl chain bearing furan-2-yl and indolin-1-yl groups at the nitrogen atom. This design integrates aromatic systems (naphthalene, furan) with a heterocyclic indoline scaffold, likely influencing its electronic properties and intermolecular interactions .
Structural Analogues and Comparative Analysis
Compounds such as N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (IC₅₀: 0.6 μM against NPC-TW01 cells) and N-[2,2-bis(furan-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide demonstrate the significance of naphthalene and furan groups in enhancing bioactivity. The indoline moiety in the target compound may confer rigidity and hydrogen-bonding capacity, akin to 3,4-dihydroquinolin-2(1H)-one derivatives .
Key Functional Groups
-
Naphthalen-2-yloxy: Enhances lipophilicity and π-π stacking interactions, critical for membrane permeability.
-
Furan-2-yl: Contributes to electron-rich aromatic systems, potentially modulating cytochrome P450 interactions .
-
Indolin-1-yl: Introduces hydrogen-bond donor-acceptor pairs, influencing receptor binding .
Synthesis and Computational Characterization
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous routes suggest a multi-step approach:
-
Naphthalen-2-ol Activation: Reaction with chloroacetyl chloride to form 2-(naphthalen-2-yloxy)acetyl chloride, as seen in N-methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide synthesis.
-
Amide Coupling: Condensation with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine using EDC/HOBt or DCC .
-
Purification: Chromatographic isolation, with yields dependent on steric hindrance from the indoline group .
Computational Physicochemical Properties
Using data from structurally similar compounds , key parameters can be extrapolated:
Biological Activity and Mechanistic Insights
Pharmacokinetic Predictions
-
Absorption: High logP (3.8) suggests moderate oral bioavailability, contingent on efflux transporters .
-
Metabolism: Furan rings may undergo CYP3A4-mediated oxidation, producing reactive intermediates .
-
Excretion: Predominant renal clearance due to moderate molecular weight (<500 Da).
Comparative Analysis with Structural Analogues
N-[2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide
-
Molecular Weight: 359.38 vs. 437.50 (target compound)
-
Activity: Nitrophenoxy group confers electron-withdrawing effects absent in the naphthalen-2-yloxy moiety.
N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
-
Structural Difference: Dual furans vs. furan-indoline combination.
-
logP: 1.6842 vs. 3.8 (target), highlighting indoline’s hydrophobicity.
Challenges and Future Directions
Synthetic Optimization
Steric hindrance from the indoline group may necessitate microwave-assisted or flow chemistry techniques to improve yields.
Toxicity Profiling
Furan-derived metabolites pose potential hepatotoxicity risks, warranting in vitro CYP inhibition assays .
Target Identification
Molecular docking studies against kinases (e.g., EGFR, VEGFR) could elucidate mechanisms, leveraging naphthalene’s planar structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume